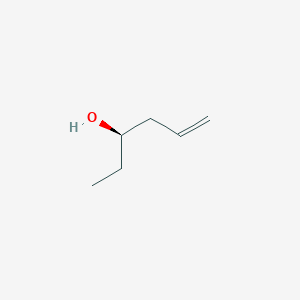

5-Hexen-3-ol, (R)-

Description

Significance of Chiral Secondary Allylic Alcohols in Asymmetric Synthesis

Chiral secondary allylic alcohols are among the most fundamental and frequently utilized building blocks in contemporary organic synthesis. Their significance lies in the numerous and often highly stereoselective transformations they can undergo, establishing them as key intermediates in the asymmetric total synthesis of a vast array of complex molecules. Enantiomerically enriched allylic alcohols are critical precursors for producing many pharmaceuticals, agrochemicals, and fine chemicals. lookchem.com They are also integral components of numerous naturally occurring and biologically active compounds. chemeurope.com The dual functionality of the hydroxyl and alkene groups allows for a wide range of chemical manipulations, often with excellent stereoinduction, making them indispensable in the synthesis of complex targets. Consequently, the development of efficient and environmentally benign methods for their formation remains an area of intense focus within the chemical research community.

Historical Context of Chiral Hexenol Research

The history of chiral compounds is rooted in the foundational discoveries of the 19th century. The first milestone in understanding molecular chirality was Louis Pasteur's discovery in 1848, when he manually separated the enantiomeric crystals of sodium ammonium (B1175870) tartrate. chemeurope.comwikipedia.orgnih.gov This was followed by his landmark work in 1853, where he developed a more general method of chiral resolution by reacting a racemic mixture of tartaric acid with a single-enantiomer base, (+)-cinchotoxine, to form diastereomeric salts with different solubilities, allowing for their separation by crystallization. chemeurope.comwikipedia.org

For over a century, these classical resolution techniques were the primary methods available for separating enantiomers. nih.gov In the context of chiral hexenols, this meant that obtaining an enantiomerically pure sample of a compound like (R)-5-Hexen-3-ol would have relied on the resolution of a racemic mixture. This process typically involves reacting the racemic alcohol with a chiral resolving agent, such as an enantiopure carboxylic acid, to form a mixture of diastereomeric esters. These diastereomers, having different physical properties, could then be separated by physical means like fractional crystallization. Following separation, the chiral resolving agent is removed to yield the desired pure enantiomer of the alcohol. A significant drawback of this method is that the theoretical maximum yield for the desired enantiomer is only 50% of the starting racemic material. york.ac.uk

Scope and Research Objectives Pertaining to (R)-5-Hexen-3-ol

Modern research concerning (R)-5-Hexen-3-ol and other chiral allylic alcohols is focused on overcoming the inherent limitations of classical resolution. The primary objective is the development of asymmetric synthesis methods that can generate the desired enantiomer directly from achiral starting materials, thereby avoiding the 50% yield cap of resolution. york.ac.uk This has led to significant research into the use of chiral reagents, auxiliaries, and, most importantly, chiral catalysts. york.ac.ukuvic.ca

A key area of investigation is the catalytic enantioselective synthesis of secondary allylic alcohols. One prominent research direction involves the one-pot synthesis from readily available terminal alkynes and aldehydes. chemeurope.comnih.gov These methods aim to achieve high yields and high enantioselectivities (ee) using only a small amount of a chiral catalyst. chemeurope.comnih.gov Another approach involves the chemoenzymatic synthesis, where enzymes like lipases are used for highly selective transformations, such as the kinetic resolution of racemic alcohols via esterification. researchgate.net The overarching goals of this research are to create practical, atom-economical, and highly enantioselective synthetic routes to compounds like (R)-5-Hexen-3-ol, making these valuable chiral building blocks more accessible for applications in pharmaceutical and materials science.

Physicochemical and Synthetic Data

The following tables provide key physicochemical properties for (R)-5-Hexen-3-ol and summarize findings from a representative modern asymmetric synthesis method for producing chiral secondary allylic alcohols.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 51795-28-9 | echemi.com |

| Molecular Formula | C6H12O | echemi.comchemspider.com |

| Molecular Weight | 100.16 g/mol | echemi.comnih.gov |

| Boiling Point (racemate) | 132.1°C at 760 mmHg | lookchem.com |

| Density (racemate) | 0.83 g/cm³ | lookchem.com |

| InChIKey | UOGFCIYBLKSQHL-ZCFIWIBFSA-N | echemi.com |

| Parameter | Description | Reference |

|---|---|---|

| Reaction Type | One-pot enantioselective synthesis from terminal alkynes and aldehydes via 1-alkenylboron reagents. | chemeurope.comnih.gov |

| Key Reagents | Terminal alkyne, Aldehyde, Dicyclohexylborane, Titanium tetraisopropoxide. | chemeurope.comnih.gov |

| Chiral Catalyst System | A catalytic amount (e.g., 5 mol %) of a chiral ligand such as 3-(3,5-diphenylphenyl)-H8-BINOL. | chemeurope.comnih.gov |

| General Procedure | 1. Hydroboration of a terminal alkyne with dicyclohexylborane. 2. Subsequent reaction of the resulting alkenylboron reagent with an aldehyde in the presence of the chiral catalyst and titanium tetraisopropoxide. | chemeurope.comnih.gov |

| Reported Outcome | The method affords the corresponding secondary allylic alcohols in high enantioselectivities, with reported values up to 94% ee for various substrates. | chemeurope.comnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

51795-28-9 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(3R)-hex-5-en-3-ol |

InChI |

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3,6-7H,1,4-5H2,2H3/t6-/m1/s1 |

InChI Key |

UOGFCIYBLKSQHL-ZCFIWIBFSA-N |

SMILES |

CCC(CC=C)O |

Isomeric SMILES |

CC[C@H](CC=C)O |

Canonical SMILES |

CCC(CC=C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure R 5 Hexen 3 Ol

Asymmetric Catalysis for (R)-5-Hexen-3-ol Production

Asymmetric catalysis stands as a powerful tool for the efficient synthesis of enantiomerically enriched compounds like (R)-5-hexen-3-ol. This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the desired enantiomer in high yield and purity. Both metal-based and organic catalysts have been successfully employed in this endeavor.

Metal-Catalyzed Enantioselective Transformations

Ruthenium complexes are highly effective for the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones to produce chiral alcohols. researchgate.net The transfer hydrogenation of 5-hexen-2-one, a related unsaturated ketone, has been studied using various ruthenium catalysts. nih.gov For instance, certain ruthenium complexes have shown the ability to selectively reduce the C=O bond over the C=C bond, yielding 5-hexen-2-ol (B1606890). nih.gov Specifically, complexes like [Ru(L2)(CO)Cl2] (10) and [Ru(L2)(HOCH3)(CO)Cl] (11) have demonstrated efficiency in the selective reduction of 5-hexen-2-one. nih.gov

Dynamic kinetic resolution (DKR) is another powerful strategy that combines a catalyst for racemization with an enzymatic resolution. diva-portal.orgdiva-portal.org This has been successfully applied to homoallylic alcohols, which are structurally similar to 5-hexen-3-ol, to produce chiral acetates in high yield and enantiomeric excess. diva-portal.org The mechanism of racemization of secondary alcohols by certain ruthenium complexes has been investigated, with studies on 5-hexen-2-ol revealing that the presence of a double bond can inhibit the rate of racemization due to coordination with the ruthenium center. diva-portal.orgdiva-portal.org

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| Ru(CO)2Cl(η5-C5Ph5) / Lipase (B570770) | Homoallylic Alcohols | Chiral Acetates | High | High | diva-portal.org |

| [Ru(L2)(CO)Cl2] | 5-Hexen-2-one | 5-Hexen-2-ol | - | - | nih.gov |

| [Ru(L2)(HOCH3)(CO)Cl] | 5-Hexen-2-one | 5-Hexen-2-ol | - | - | nih.gov |

Table 1: Ruthenium-Catalyzed Reactions for the Synthesis of Chiral Allylic and Homoallylic Alcohols.

Palladium-catalyzed reactions offer a versatile approach to synthesizing chiral molecules. One notable strategy involves the Zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA) followed by a palladium-catalyzed cross-coupling reaction. pnas.orgpnas.org For example, 5-hexen-1-ol (B1630360) can be protected and then subjected to the ZACA reaction, followed by oxidation to yield a chiral alcohol. pnas.orgpnas.org This intermediate can then undergo further transformations, including palladium-catalyzed Negishi coupling, to introduce various functional groups with high enantiomeric purity. pnas.orgpnas.org

Another approach involves the use of palladium(II) catalysts with chiral auxiliaries. Studies on the oxidation of chiral allylic alcohols, such as (R)-(-)-Z-4-hexen-3-ol, using PdCl2 have been conducted to understand the stereochemistry of the reaction. luc.edu These studies are crucial for developing new asymmetric catalytic systems. luc.edu

| Reaction Type | Substrate | Catalyst System | Key Feature | ee (%) | Reference |

| ZACA / Negishi Coupling | 5-Hexen-1-ol | (+)-(NMI)2ZrCl2 / Pd Catalyst | Synthesis of remotely chiral alcohols | ≥99 | pnas.orgpnas.org |

| Asymmetric Oxidation | (R)-(-)-Z-4-Hexen-3-ol | PdCl2 | Study of stereochemistry | - | luc.edu |

Table 2: Palladium-Catalyzed Asymmetric Synthesis Strategies.

Chiral Lewis acids are powerful catalysts for a variety of enantioselective transformations. scispace.comsigmaaldrich.com A notable example is the use of a chiral bis-Ti(IV) oxide catalyst for the asymmetric allylation of aldehydes. While not directly producing (R)-5-hexen-3-ol, this methodology demonstrates the potential of chiral titanium catalysts. For instance, the reaction of hydrocinnamaldehyde (B1666312) with allyltributyltin using a chiral bis-Ti(IV) oxide catalyst afforded 1-phenyl-5-hexen-3-ol in 84% yield and 99% enantiomeric excess. researchgate.netresearchgate.net This highlights the high level of stereocontrol achievable with such catalysts. researchgate.net

The development of cooperative catalysis, where a chiral Lewis acid works in conjunction with another Lewis acid like B(C6F5)3, has expanded the scope of these catalysts to include the functionalization of N-alkylamines. nih.gov

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |

| Chiral bis-Ti(IV) oxide | Asymmetric Allylation | Hydrocinnamaldehyde | 1-Phenyl-5-hexen-3-ol | 84 | 99 | researchgate.netresearchgate.net |

| B(C6F5)3 / Chiral Mg- or Sc-based complex | β-C-H Functionalization | N-Alkylamines | δ-Amino Carbonyl Compounds | - | High | nih.gov |

Table 3: Enantioselective Reactions Catalyzed by Chiral Lewis Acids.

Copper-catalyzed asymmetric reactions have emerged as a powerful tool for the formation of C-C bonds. acs.org The desymmetrization of meso-cyclic allylic dibromides using copper(I)-catalyzed asymmetric allylic substitution with organolithium reagents is a prime example of this methodology's effectiveness. acs.org While not directly applied to the synthesis of (R)-5-hexen-3-ol, this method has been used to create enantioenriched cyclic molecules that are valuable synthetic intermediates. acs.org

Furthermore, copper-catalyzed intramolecular alkene carboetherification has been developed for the synthesis of tetrahydrofurans. scispace.comnih.gov Enantioselective versions of this reaction have been explored, with some success in achieving moderate enantioselectivity for certain substrates. scispace.comnih.gov

| Reaction Type | Catalyst System | Substrate | Key Feature | ee (%) | Reference |

| Asymmetric Allylic Substitution | Cu(I) / Phosphoramidite Ligand | meso-Cyclic Allylic Dibromides | Desymmetrization | up to 99:1 er | acs.org |

| Intramolecular Carboetherification | Cu(R,R)-Ph-box2 | γ-Alkenyl Alcohols | Enantioselective cyclization | up to 67 | scispace.comnih.gov |

Table 4: Copper-Catalyzed Asymmetric Transformations.

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for asymmetric synthesis. caltech.edu Proline and its derivatives, as well as imidazolidinones, have been shown to be effective catalysts for various transformations, including aldol (B89426) and Diels-Alder reactions. caltech.edu While specific examples for the direct synthesis of (R)-5-hexen-3-ol are not prevalent in the provided context, the principles of organocatalysis are broadly applicable. For instance, imidazolidinone catalysts have been developed for the enantioselective Diels-Alder reaction of α,β-unsaturated ketones. caltech.edu This type of activation of a carbonyl compound is analogous to the transformations required for the asymmetric synthesis of chiral alcohols from unsaturated ketones.

Chiral Brønsted Acid Catalysis

Chiral Brønsted acid catalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to traditional metal-based catalysts. sigmaaldrich.com These catalysts function by activating substrates through protonation, creating a chiral environment that directs the stereochemical outcome of a reaction. newswise.com While the direct application of chiral Brønsted acids to the synthesis of (R)-5-Hexen-3-ol is not extensively documented in the provided results, the principles of this methodology are broadly applicable to the synthesis of chiral alcohols.

The activation of olefins, a key structural feature of 5-hexen-3-ol, can be achieved using strong chiral Brønsted acids. newswise.com This approach mimics biological enzymes that protonate olefins to generate carbocations for further reaction. newswise.com For instance, confined and strong chiral Brønsted acids have been successfully used in the catalytic asymmetric intramolecular hydroalkoxylation of olefins. newswise.com This demonstrates the potential for developing a system where a prochiral precursor to 5-hexen-3-ol could be cyclized or hydrated in an enantioselective manner.

Key advantages of chiral Brønsted acid catalysis include:

Operation under mild reaction conditions. sigmaaldrich.com

Low catalyst loadings (often 1-5 mol%). sigmaaldrich.com

High selectivity at non-cryogenic temperatures. sigmaaldrich.com

BINOL-derived chiral phosphoric acids are a prominent class of these catalysts and have been successfully applied to a variety of transformations, including reductive aminations and allylations. sigmaaldrich.com The development of a novel chiral Brønsted acid catalyst system, [F-Vivol(5.1)]•SnCl4, has proven effective for the enantioselective and diastereoselective allyl- and crotylboration of aldehydes, producing homoallylic alcohols with high yields and selectivities. ualberta.ca This highlights the potential of designing a specific Brønsted acid-catalyzed system for the asymmetric synthesis of (R)-5-Hexen-3-ol.

Bifunctional Catalysts in Asymmetric Isomerization

Bifunctional catalysts, which possess both an acidic and a basic or a metal and a ligand site, offer unique opportunities for asymmetric synthesis. sci-hub.se In the context of producing (R)-5-Hexen-3-ol, asymmetric isomerization of a prochiral precursor or a racemic mixture is a plausible strategy. While direct examples for 5-hexen-3-ol are not detailed, the principles of bifunctional catalysis are well-established.

For example, molybdenum complexes have been shown to catalyze the selective isomerization of terminal alkenes to internal (Z)-2-alkenes. acs.org By incorporating a chiral ligand, it is conceivable that such a system could be adapted for asymmetric isomerization. The mechanism often involves either an alkyl or an allyl intermediate, where the stereochemistry is controlled by the chiral catalyst. acs.org

Bifunctional pincer catalysts, particularly those involving metal-ligand cooperation, have been extensively studied for hydrogenation, transfer hydrogenation, and isomerization reactions. sci-hub.se These catalysts can activate substrates through a concerted mechanism, leading to high efficiency and selectivity. The development of chiral versions of these catalysts could enable the asymmetric isomerization of an achiral diene or the dynamic kinetic resolution of racemic 5-hexen-3-ol.

Biocatalytic Pathways for Stereoselective Synthesis

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of enantiopure compounds. numberanalytics.comprinceton.edu Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. numberanalytics.com

Enzymatic Kinetic Resolution (e.g., Lipase-catalyzed transesterification)

Enzymatic kinetic resolution (EKR) is a widely used method for separating enantiomers from a racemic mixture. numberanalytics.com This technique relies on the ability of an enzyme, typically a lipase, to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. numberanalytics.com For the production of (R)-5-Hexen-3-ol, the corresponding racemic alcohol would be subjected to a lipase-catalyzed acylation.

In a typical EKR of (±)-5-hexen-3-ol, a lipase such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL) would be used in the presence of an acyl donor, like vinyl acetate (B1210297). The lipase would selectively acylate the (S)-enantiomer, producing (S)-5-hexen-3-yl acetate and leaving behind the desired (R)-5-Hexen-3-ol in high enantiomeric excess. utfpr.edu.brresearchgate.net The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. princeton.edu

Studies on similar allylic alcohols have shown that the choice of lipase and reaction conditions, such as solvent and temperature, significantly impacts the conversion and enantioselectivity. utfpr.edu.brd-nb.info For instance, in the resolution of (RS)-1-hexen-3-ol, a conversion of 52% was achieved in 6 hours using PS lipase. utfpr.edu.br

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Reference |

| (RS)-1-hexen-3-ol | PS Lipase | Vinyl Acetate | - | 52 | - | utfpr.edu.br |

| (RS)-1-octen-3-ol | PS Lipase | Vinyl Acetate | - | 35 (24h) | 51 (eep) | utfpr.edu.br |

| (RS)-(E)-4-phenyl-3-buten-2-ol | PS Lipase | Vinyl Acetate | - | 51 | - | utfpr.edu.br |

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions of Allylic Alcohols

Oxidoreductase-Mediated Stereoselective Reductions

Alcohol dehydrogenases (ADHs), a class of oxidoreductases, are powerful biocatalysts for the asymmetric reduction of prochiral ketones to chiral alcohols. nih.govuni-greifswald.de To synthesize (R)-5-Hexen-3-ol, the corresponding ketone, 5-hexen-3-one, would be reduced using an ADH that exhibits (R)-selectivity.

These enzymes utilize a cofactor, typically NADH or NADPH, which provides the hydride for the reduction. uni-greifswald.de The stereochemical outcome is determined by the specific ADH used. For large-scale applications, an efficient cofactor regeneration system is essential. uni-greifswald.de This is often achieved by using a sacrificial alcohol, such as isopropanol (B130326), and a second dehydrogenase or by using glucose and glucose dehydrogenase. uni-greifswald.de

The ADH from Rhodococcus ruber (ADH-A) has been used for the kinetic resolution of a wide range of racemic alcohols through stereoselective oxidation. mdpi.com Conversely, ADHs are widely employed for the asymmetric reduction of ketones. For example, ketoreductases (KREDs) have been used in the synthesis of key chiral alcohol intermediates for pharmaceuticals. uni-greifswald.de

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the 50% yield limitation of traditional kinetic resolution. princeton.edu In DKR, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. numberanalytics.comprinceton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. princeton.edu

For the synthesis of (R)-5-Hexen-3-ol, a DKR process would involve the lipase-catalyzed acylation of the (S)-enantiomer, coupled with a racemization catalyst that continuously converts the remaining (R)-5-Hexen-3-ol back to the racemic mixture. However, to obtain the (R)-alcohol, one would typically resolve the racemate by acylating the (S)-enantiomer and stopping the reaction at approximately 50% conversion. A DKR would be more applicable to producing the corresponding (S)-acetate in high yield and ee.

Alternatively, a DKR could be designed to produce (R)-5-Hexen-3-ol if a racemization catalyst is combined with an enzyme that selectively hydrolyzes the (R)-acetate from a racemic acetate mixture.

Ruthenium complexes, such as Ru(CO)2Cl(η5-C5Ph5), have been shown to be effective racemization catalysts for secondary alcohols and are compatible with lipases like Novozyme-435. diva-portal.orgacs.org This combination has been successfully applied to the DKR of a variety of homoallylic alcohols, affording the corresponding acetates in high yields and enantiomeric excesses. diva-portal.org

| Racemization Catalyst | Enzyme | Substrate Type | Product | Yield | ee (%) | Reference |

| Ru(CO)2Cl(η5-C5Ph5) | Lipase | Homoallylic alcohols | Acetates | Good to High | High | diva-portal.org |

| Oxyvanadium(V) complex | Novozyme-435 | Allylic secondary alcohols | Acetates | Excellent | Excellent | acs.org |

Table 2: Examples of Dynamic Kinetic Resolution Systems

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the best of both chemical and enzymatic catalysis to create efficient and selective reaction cascades. nih.gov This approach is particularly powerful for the synthesis of complex molecules, where enzymes can be used to introduce chirality, and chemical catalysts can be used for transformations not readily achieved with biocatalysts. nih.gov

A chemoenzymatic protocol for (R)-5-Hexen-3-ol could involve an initial chemical synthesis to produce racemic 5-hexen-3-ol, followed by an enzymatic kinetic resolution as described in section 2.1.3.1. For example, a Grignard reaction between vinylmagnesium bromide and butanal would yield racemic 5-hexen-3-ol, which could then be resolved using a lipase.

More integrated chemoenzymatic processes, such as the DKR protocols discussed in section 2.1.3.3, represent a highly efficient approach. diva-portal.orgacs.org Another example is the chemoenzymatic etherification of 5-hexen-1-ol, where a vanadium-dependent chloroperoxidase catalyzes a halocyclization reaction. researchgate.net While not directly producing (R)-5-Hexen-3-ol, this demonstrates the potential for combining enzymatic and chemical steps in a single pot.

The development of chemoenzymatic strategies often involves screening different combinations of chemical catalysts and enzymes to find a compatible and efficient system. acs.org The choice of solvent is also critical, as it must support the activity of both the chemical catalyst and the enzyme.

Stereochemical Characterization and Absolute Configuration Determination

Advanced Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques offer powerful, non-destructive ways to probe molecular structure and stereochemistry. For chiral alcohols such as (R)-5-Hexen-3-ol, these methods are often applied to derivatives to enhance stereochemical differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Derivatives

NMR spectroscopy is a cornerstone for determining the absolute configuration of chiral molecules, particularly when the chiral compound is converted into diastereomeric derivatives. These derivatives exhibit distinct NMR signals, allowing for the assignment of stereochemistry.

Mosher's Method (MTPA Esters) and Variants

Mosher's method, utilizing α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) as a chiral derivatizing agent (CDA), is a widely adopted technique for assigning the absolute configuration of chiral alcohols and amines tcichemicals.comnih.govyoutube.com. The method involves reacting (R)-5-Hexen-3-ol with enantiomerically pure (R)- or (S)-MTPA to form diastereomeric esters. These diastereomeric esters, (R)-5-Hexen-3-ol-(R)-MTPA and (R)-5-Hexen-3-ol-(S)-MTPA, exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic magnetic effect of the phenyl ring in the MTPA moiety tcichemicals.comyoutube.comillinois.edu. Protons in close proximity to the phenyl ring in one diastereomer will experience a different shielding or deshielding effect compared to the same protons in the other diastereomer. Specifically, protons on the side of the chiral center closer to the phenyl group in a preferred conformation are typically shifted upfield (shielded) in one diastereomer and downfield (deshielded) in the other tcichemicals.comillinois.edu.

The analysis relies on comparing the ¹H NMR chemical shifts of corresponding protons in the two diastereomeric esters. The difference in chemical shifts, Δδ (e.g., δR-MTPA - δS-MTPA), for specific protons can be correlated with the absolute configuration of the original alcohol tcichemicals.comnih.govillinois.edu. For instance, protons experiencing greater shielding in the (R)-MTPA ester compared to the (S)-MTPA ester will contribute to a positive Δδ value, while protons experiencing greater deshielding will result in a negative Δδ value. Empirical correlation models, often based on the preferred conformation of the MTPA esters, allow for the assignment of the absolute configuration of the alcohol tcichemicals.comillinois.edu. While MTPA is effective, its conformational complexity can sometimes lead to smaller Δδ values, making assignments less reliable compared to other CDAs scispace.com.

FICA-based Derivatization for ¹H and ¹⁹F NMR

Fluorine-containing chiral derivatizing agents (CDAs) have gained prominence due to the sensitivity and wide chemical shift range of ¹⁹F NMR spectroscopy researchgate.netjst.go.jpnih.gov. 1-Fluoroindan-1-carboxylic acid (FICA) and its derivatives are examples of such agents that can be used to determine the absolute configuration of chiral secondary alcohols researchgate.netjst.go.jpresearchgate.net. Similar to Mosher's method, FICA is reacted with the chiral alcohol to form diastereomeric esters.

The resulting diastereomeric esters can be analyzed by both ¹H and ¹⁹F NMR researchgate.netjst.go.jp. The ¹⁹F NMR spectra are particularly advantageous because the fluorine nucleus is highly sensitive to its chemical environment, and the chemical shift differences (ΔδF) between diastereomers are often larger and more distinct than ¹H NMR shifts researchgate.netjst.go.jpnih.gov. The sign of the ΔδF value, similar to the Δδ values in ¹H NMR, correlates with the absolute configuration of the alcohol researchgate.netjst.go.jp. FICA-based methods have been shown to be reliable and, in some cases, more broadly applicable than the modified Mosher's method researchgate.net. The introduction of substituents on the benzene (B151609) ring of FICA can further enhance the ΔδF values, improving the sensitivity of the method jst.go.jp.

Representative NMR Data for Diastereomeric Ester Analysis

While specific data for (R)-5-Hexen-3-ol is not universally published, the principles of Mosher's and FICA-based derivatization can be illustrated with representative data for similar chiral secondary alcohols. The key is the difference in chemical shifts (Δδ) between the diastereomeric esters.

| Proton/Nucleus | Diastereomer 1 (e.g., (R)-Alcohol-(R)-CDA) (ppm) | Diastereomer 2 (e.g., (R)-Alcohol-(S)-CDA) (ppm) | Δδ (ppm) |

| Mosher's Method (MTPA Ester) | |||

| H2 (alpha to chiral center) | ~5.0-5.5 | ~5.1-5.6 | ~0.05-0.2 |

| H4 (beta to chiral center) | ~1.7-2.0 | ~1.8-2.1 | ~0.05-0.2 |

| FICA-based Derivatization | |||

| ¹H (e.g., H2) | ~4.8-5.3 | ~4.9-5.4 | ~0.05-0.15 |

| ¹⁹F (Fluorine atom) | ~-70 to -75 | ~-70 to -75 | ~0.1-0.5 |

Note: The exact chemical shifts and Δδ values are highly dependent on the specific alcohol, the CDA used, the solvent, and the NMR instrument. The values presented here are illustrative of the magnitude of differences observed.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by chiral molecules in2p3.frnih.govspectroscopyasia.com. VCD spectra provide a vibrational fingerprint that is sensitive to both the conformation and absolute configuration of a molecule in2p3.frnih.govspectroscopyasia.comresearchgate.net. For chiral alcohols like (R)-5-Hexen-3-ol, VCD can be measured in solution or solid state in2p3.frresearchgate.netresearchgate.net.

The principle involves comparing the experimental VCD spectrum of the molecule with theoretically calculated VCD spectra for both possible absolute configurations (R and S) in2p3.frnih.govspectroscopyasia.comencyclopedia.pub. By correlating the observed spectral features (sign and intensity of VCD bands) with those predicted for a specific absolute configuration, the stereochemistry of the molecule can be assigned in2p3.frnih.govspectroscopyasia.com. VCD is particularly useful for molecules that lack UV chromophores, as it probes vibrational transitions nih.govspectroscopyasia.com. The interpretation of VCD spectra often requires advanced computational methods, such as density functional theory (DFT), to predict the spectra of different conformers and absolute configurations in2p3.frnih.govspectroscopyasia.comencyclopedia.pub. The hydroxyl group's stretching vibration (ν(OH)) is often a strong VCD signal, and its spectral features can be highly informative researchgate.netresearchgate.net.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, where applicable)

Electronic Circular Dichroism (ECD), also known as electronic CD (or simply CD), measures the differential absorption of left and right circularly polarized UV-Vis light by chiral molecules encyclopedia.pubresearchgate.netrsc.orgull.esacs.org. This technique is applicable when the molecule possesses a chromophore that absorbs in the UV-Vis region encyclopedia.pubrsc.orgacs.org. For simple alcohols like (R)-5-Hexen-3-ol, which lack strong chromophores, derivatization with a UV-absorbing moiety (e.g., a benzoate (B1203000) or naphthoate ester) is often necessary to render the molecule ECD-active ull.es.

The resulting ECD spectrum exhibits a Cotton effect, characterized by positive or negative bands corresponding to electronic transitions encyclopedia.pubull.es. The sign and pattern of these Cotton effects, particularly in the context of the exciton (B1674681) chirality method (ECM), can be correlated with the absolute configuration of the chiral molecule researchgate.netull.esnih.gov. The ECM involves the interaction between two or more chromophores, leading to a characteristic bisignate Cotton effect (two bands of opposite sign) whose sign is directly related to the stereochemistry researchgate.netull.es. ECD is sensitive to molecular conformation, and computational methods are often employed to predict ECD spectra for comparison with experimental data encyclopedia.pubacs.org. However, ECD can be less effective for discriminating between diastereomers compared to VCD in certain cases rsc.org.

Mechanistic Investigations of Reactions Involving 5 Hexen 3 Ol Stereoisomers

Reaction Pathway Elucidation

Elucidating the reaction pathways of transformations involving (R)-5-Hexen-3-ol and its stereoisomers provides fundamental insights into how catalysts and substrates interact to achieve specific chemical outcomes.

Hydrogen Borrowing Mechanisms in Asymmetric Hydroamination

Hydrogen borrowing, also known as borrowing hydrogen or hydrogen auto-transfer, is a catalytic strategy that enables the functionalization of alcohols by temporarily converting them into carbonyl compounds, which can then undergo C-C bond formation before being reduced back to alcohols. In the context of asymmetric hydroamination, this mechanism often involves a metal catalyst that facilitates the reversible transfer of hydrogen atoms. For allylic alcohols like (R)-5-Hexen-3-ol, this can lead to isomerization to a ketone or aldehyde, followed by amination and subsequent reduction, potentially with enantiocontrol. Research suggests that such processes can proceed through metal-catalyzed dehydrogenation of the alcohol to an α,β-unsaturated aldehyde or ketone, which then participates in the hydroamination step rsc.org. The mechanism can involve intermediates where the substrate is coordinated to the metal center researcher.life.

Isomerization Pathways in Chiral Allylic Alcohols

Chiral allylic alcohols are prone to isomerization, often converting to their corresponding carbonyl compounds (aldehydes or ketones). This isomerization can be catalyzed by various transition metals or bases. For (R)-5-Hexen-3-ol, isomerization would yield hex-5-en-3-one. Mechanistic studies on similar chiral allylic alcohols indicate that isomerization can occur via intramolecular 1,3-hydrogen shifts or through metal-hydride intermediates researcher.liferesearchgate.net. In some base-mediated processes, deprotonation of the alcohol to an alkoxide, followed by deprotonation to an allylic anion, can lead to enolate formation, which then tautomerizes to the carbonyl compound rsc.org. The stereochemical information within the allylic alcohol can be transferred to the ketone product through these pathways, especially if the process involves an intimate ion pair between an allylic anion and the conjugate acid of the base researchgate.net.

Metal-Ligand Interactions in Catalytic Cycles

The efficiency and selectivity of reactions involving (R)-5-Hexen-3-ol are heavily influenced by the nature of the metal catalyst and its associated ligands. Metal-ligand interactions are central to the catalytic cycle, dictating substrate binding, activation, and product release. For instance, in catalytic asymmetric hydrogenation or hydroamination, chiral ligands create a specific stereochemical environment around the metal center, which directs the approach of the substrate and influences the stereochemical outcome of the reaction rsc.orgresearcher.life. Studies on metal-catalyzed allylic alcohol isomerizations often propose mechanisms involving metal-alkoxide or metal-allylic intermediates, where the ligand sphere modulates the electronic properties and steric accessibility of the metal rsc.orgacademie-sciences.fr. The interplay between the metal's oxidation state, coordination geometry, and the electronic/steric properties of the ligands is critical for achieving high catalytic activity and enantioselectivity academie-sciences.fr.

Intermediates and Transition State Analysis

Understanding the transient intermediates and transition states involved in reactions of (R)-5-Hexen-3-ol is key to rationalizing observed selectivities and reactivity. Computational methods, such as Density Functional Theory (DFT), are frequently employed to model these species. For example, in epoxidation reactions of chiral allylic alcohols, DFT studies have suggested that transition states can involve hydrogen bonding between the allylic hydroxyl group and the oxidant, influencing both regioselectivity and diastereoselectivity acs.org. Similarly, in metal-catalyzed processes, intermediates like metal-hydrides, metal-alkoxides, or coordinated allylic species are proposed, with their stability and reactivity being sensitive to the catalyst's electronic and steric environment researcher.lifersc.orgdicp.ac.cn. Analysis of these intermediates and transition states helps in designing more effective catalytic systems.

Table 1: Representative Intermediates in Catalytic Transformations of Allylic Alcohols

| Intermediate Type | Description | Potential Role in Mechanism | Relevant Catalytic Process |

| Metal-Alkoxide | Metal coordinated to the deprotonated hydroxyl group of the allylic alcohol. | Facilitates dehydrogenation, isomerization, or nucleophilic attack. | Hydrogen borrowing, isomerization, oxidation. |

| Metal-Hydride | Metal center bonded to a hydride ligand. | Acts as a hydrogen donor in hydrogenation or transfer hydrogenation steps. | Asymmetric hydrogenation, hydrogen borrowing. |

| Allylic Anion/Enolate | Deprotonated allylic alcohol or derived species. | Can be intercepted by electrophiles or undergo tautomerization to carbonyls. | Base-mediated isomerization, C-C bond formation. |

| η2-Coordinated Substrate | Substrate bound to the metal center through a pi-bond (e.g., C=C or C=O). | Activates the substrate for subsequent transformations like hydrogenation or isomerization. | Asymmetric hydrogenation, hydroamination. |

| Metal-Peroxo/Peroxo-metal | Metal complex with peroxide or peroxo ligands. | Active species in epoxidation reactions. | Catalytic epoxidation of allylic alcohols. |

Kinetic Studies and Rate Law Determination

Table 2: Illustrative Kinetic Parameters in Catalytic Reactions of Allylic Alcohols

| Reaction Condition / Catalyst System | Rate Law Component | Observed Rate Constant (k) [Units] | Activation Energy (Ea) [kJ/mol] | Rate-Determining Step (Hypothesized) |

| Ru-NHC catalyst, Alcohol Substrate | [Alcohol]1 [Catalyst]1 | 5.2 x 10-3 s-1 | 75 | Metal-hydride formation |

| Base-catalyzed Isomerization | [Allylic Alcohol]1 [Base]1 | 8.1 x 10-4 M-1s-1 | 62 | Deprotonation of alcohol |

| Ir-P,N catalyst, Alkyne | [Alkyne]1 [Catalyst]1 | 1.5 x 10-2 s-1 | 88 | Hydrocupration of alkyne |

Note: Specific kinetic data for (R)-5-Hexen-3-ol may vary depending on the exact reaction conditions and catalyst system. The values presented are illustrative of typical findings in such studies.

Regioselectivity and Diastereoselectivity in Transformations

The regioselectivity and diastereoselectivity observed in reactions of (R)-5-Hexen-3-ol are critical for synthesizing specific stereoisomers and complex molecules. Regioselectivity refers to the preference for reaction at one site over another (e.g., Markovnikov vs. anti-Markovnikov addition to an alkene), while diastereoselectivity describes the preference for forming one diastereomer over others.

In the context of allylic alcohols, regioselectivity can be influenced by electronic effects (e.g., inductive effects of substituents) and steric factors. For example, in hydrocupration of terminal alkynes to form allylic alcohols, anti-Markovnikov addition is often favored, leading to the formation of E-allylic alcohols with high regioselectivity dicp.ac.cnnsf.gov. Diastereoselectivity is often governed by the stereochemistry of the catalyst and the substrate's conformation. Hydrogen bonding between the allylic hydroxyl group and either the catalyst or an oxidant can play a significant role in directing the stereochemical outcome, stabilizing specific transition states and leading to high diastereomeric ratios (dr) acs.orgresearchgate.net. For instance, intramolecular hydrogen bonding can favor the formation of specific diastereomers by orienting the substrate within the catalytic pocket acs.org.

Table 3: Selectivity Outcomes in Catalytic Transformations of Allylic Alcohols

| Catalyst System / Reaction Type | Substrate Class (Example) | Regioselectivity (e.g., % Linear) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Key Factor Influencing Selectivity |

| Cu-catalyzed Hydroalkylation | Terminal Alkynes | >95% (anti-Markovnikov) | >200:1 (E/Z) | N/A (achiral product) | Hydrocupration mechanism |

| Ru-catalyzed Hydrogenation | α,β-Unsaturated Ketones | N/A | Up to 99:1 | Up to 98% | Chiral Ru-ligand complex |

| MTO-catalyzed Epoxidation | Chiral Allylic Alcohols | Varies | Up to 99:1 (threo) | Varies | Hydrogen bonding, allylic strain |

| Base-catalyzed Isomerization | Allylic Alcohols | N/A | Varies | Varies | Base strength, solvent |

Note: Data are representative of studies on allylic alcohols and their transformations. Specific values for (R)-5-Hexen-3-ol would depend on the precise reaction conditions.

Compound List:

5-Hexen-3-ol, (R)-

Hex-5-en-3-one

Computational Chemistry and Theoretical Modeling of R 5 Hexen 3 Ol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of the electronic structure of molecules. For (R)-5-Hexen-3-ol, DFT has been instrumental in elucidating its fundamental properties.

Table 1: Representative DFT-Calculated Conformer Energies for (R)-5-Hexen-3-ol

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-C3-C4-C5) | Description |

| C1 | 0.00 | -70 | Anti-periplanar hydroxyl, gauche alkene |

| C2 | 1.25 | 50 | Syn-periplanar hydroxyl, anti alkene |

| C3 | 2.50 | -170 | Syn-periplanar hydroxyl, gauche alkene |

| C4 | 3.80 | 170 | Anti-periplanar hydroxyl, anti alkene |

Note: Energies are relative to the most stable conformer (C1) and are illustrative. Specific values depend on the DFT functional and basis set used.

DFT calculations are extensively employed to model transition states for chemical reactions involving (R)-5-Hexen-3-ol, particularly in asymmetric synthesis. By locating the saddle points on the potential energy surface, researchers can determine the activation energies for specific reaction pathways, such as hydrogenation, oxidation, or alkylation. Understanding the geometry of these transition states provides critical insights into the stereochemical outcome of the reaction, explaining how catalysts direct the formation of one enantiomer over another. For instance, studies might focus on the transition states involved in the catalytic asymmetric hydrogenation of related enals or ketones, where (R)-5-Hexen-3-ol could be a model substrate or product.

Table 2: Illustrative DFT-Calculated Reaction Barriers for Hypothetical Asymmetric Transformations

| Reaction Step | Activation Energy (kcal/mol) | Key Bond Formation/Breaking | Catalyst Type (Example) |

| Hydrogenation of C=C bond | 15.2 | H-H addition | Rh-based |

| Hydride transfer to carbonyl (if applicable) | 18.5 | C-H bond formation | Ru-based |

| Alkylation at hydroxyl group | 12.1 | C-O bond formation | Lewis Acid |

Note: Values are hypothetical and represent typical ranges for such transformations. Precise barriers are highly dependent on the specific reaction, catalyst, and computational parameters.

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. DFT calculations are used to simulate VCD spectra by predicting the vibrational frequencies and the corresponding rotational strengths of different conformers. By comparing the simulated spectra with experimental VCD data, the absolute configuration of (R)-5-Hexen-3-ol and the relative populations of its conformers in solution can be confidently assigned. This involves calculating the dipole strength and rotational strength for each vibrational mode of each conformer.

Molecular Dynamics Simulations for Solvent Effects and Catalyst Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, capturing the influence of solvent molecules and interactions with catalysts. For (R)-5-Hexen-3-ol, MD simulations can reveal how the molecule solvates in different media, affecting its conformational preferences and reactivity. Furthermore, MD can model the dynamic interactions between (R)-5-Hexen-3-ol and catalytic species, illustrating binding modes, diffusion, and potential deactivation pathways. These simulations are crucial for understanding reaction mechanisms in solution and for designing more effective catalytic systems.

Quantitative Structure-Activity Relationships (QSAR) in Catalyst Design

Quantitative Structure-Activity Relationships (QSAR) are employed to establish correlations between the structural features of molecules (or catalysts) and their observed activity or properties. In the context of (R)-5-Hexen-3-ol, QSAR models can be developed to predict the enantioselectivity or yield of catalytic reactions based on descriptors of either the substrate or the catalyst. By identifying key structural parameters that influence catalytic performance, QSAR facilitates the rational design of novel catalysts with improved efficiency and selectivity for the synthesis or transformation of (R)-5-Hexen-3-ol.

Stereochemical Prediction and Rationalization

The precise control of stereochemistry is paramount in the synthesis of enantiomerically pure compounds like (R)-5-Hexen-3-ol. Computational methods, often integrated with DFT and MD simulations, are used to predict the stereochemical outcome of reactions. This involves analyzing the transition states for enantioselective steps, identifying steric and electronic factors that favor the formation of one enantiomer over the other. By rationalizing the observed or predicted enantiomeric excess (ee), these studies provide a mechanistic understanding that can be used to optimize reaction conditions and catalyst design for achieving high stereoselectivity.

Applications of R 5 Hexen 3 Ol As a Chiral Synthon in Complex Molecule Synthesis

Precursor to Enantiomerically Pure Pharmaceutical Intermediates

In the pharmaceutical industry, the demand for enantiomerically pure drugs is paramount, as different enantiomers can exhibit vastly different pharmacological profiles, including efficacy and toxicity. (R)-5-Hexen-3-ol is a valuable precursor for synthesizing chiral intermediates required for the production of various active pharmaceutical ingredients (APIs). Its ability to be transformed into other chiral motifs, such as amines or epoxides, with high enantiopurity makes it a strategic choice in medicinal chemistry. For example, it can be converted into key chiral fragments that are later elaborated into drug candidates targeting a range of therapeutic areas.

Utilization in the Synthesis of Advanced Organic Materials Precursors

Beyond pharmaceuticals and natural products, (R)-5-Hexen-3-ol finds application in the synthesis of precursors for advanced organic materials. The introduction of chirality into polymers, liquid crystals, or other functional materials can impart unique optical, electronic, or self-assembly properties. (R)-5-Hexen-3-ol can be functionalized and polymerized or incorporated into larger molecular structures to create chiral materials with tailored characteristics. This includes its potential use in the development of chiral stationary phases for chromatography or in the creation of materials with specific nonlinear optical properties.

Development of Novel Synthetic Routes Utilizing its Allylic Alcohol Moiety

The allylic alcohol functionality of (R)-5-Hexen-3-ol is a focal point for many synthetic strategies, offering diverse avenues for chemical transformation. This moiety allows for a range of reactions, including oxidation, reduction, substitution, and rearrangement, often with high control over stereochemistry.

Transformations to Chiral γ-Amino Alcohols

One significant transformation involves the conversion of (R)-5-Hexen-3-ol into chiral γ-amino alcohols. This can be achieved through various synthetic sequences, often involving functionalization of the alkene followed by amination or reduction of a nitrogen-containing precursor. Chiral γ-amino alcohols are important structural motifs found in many biologically active molecules and are valuable intermediates in drug synthesis. For instance, oxidative cleavage of the double bond followed by reductive amination or nucleophilic addition of an amine equivalent to an epoxide derived from the alcohol can yield these valuable compounds.

Derivatization to other Chiral Secondary Alcohols

(R)-5-Hexen-3-ol can be readily derivatized to other chiral secondary alcohols, expanding its utility as a synthon. This often involves modifying the alkene portion while preserving or further elaborating the stereocenter at the C3 position. For example, stereoselective hydrogenation of the double bond would yield a chiral 3-hexanol (B165604) derivative. Alternatively, functionalization of the alkene, such as epoxidation followed by ring opening, can lead to vicinal diols or other hydroxyl-containing compounds, all while maintaining the original stereochemical integrity.

Functionalization and Cross-Coupling Reactions

The presence of both a hydroxyl group and a terminal alkene in (R)-5-Hexen-3-ol allows for a broad range of functionalization and cross-coupling reactions. The hydroxyl group can be protected, activated for nucleophilic displacement, or oxidized. The terminal alkene can participate in various addition reactions, hydroboration-oxidation, epoxidation, or undergo transition-metal-catalyzed cross-coupling reactions after appropriate functionalization (e.g., conversion to a vinyl halide or triflate). These reactions are crucial for extending carbon chains, introducing new functional groups, and assembling more complex molecular architectures. For example, Heck or Suzuki coupling reactions can be performed on derivatives of (R)-5-Hexen-3-ol, enabling the formation of new carbon-carbon bonds with high efficiency and stereochemical control.

Advanced Analytical Techniques for Process Monitoring and Characterization in R 5 Hexen 3 Ol Synthesis

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the separation and quantification of enantiomers. csfarmacie.czhumanjournals.com The direct method, where enantiomers are separated by forming transient diastereomeric complexes with a chiral selector bonded to the stationary phase, is the most widely used approach in pharmaceutical and chemical analysis. nih.govscielo.brresearchgate.net The separation is based on the differential stability of these complexes, leading to different retention times for the (R) and (S) enantiomers. scielo.br

For the analysis of allylic alcohols like 5-Hexen-3-ol, polysaccharide-based CSPs are particularly effective. nih.govchromatographytoday.com These phases, typically derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, offer broad applicability and excellent selectivity for a wide range of chiral compounds. nih.govchromatographytoday.com Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) are frequently used. nih.gov

The choice of mobile phase is critical for achieving optimal separation. hplc.eu HPLC methods can be run in normal-phase, reversed-phase, or polar organic modes. chromatographytoday.com For normal-phase separations, a common mobile phase consists of a hydrocarbon like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. csfarmacie.czhplc.eu The ability to invert the elution order by selecting a CSP with the opposite absolute configuration is a significant advantage, particularly for accurately quantifying trace enantiomeric impurities.

Table 1: Illustrative HPLC Parameters for Chiral Separation of Allylic Alcohols

| Parameter | Condition | Reference |

|---|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based (e.g., Chiralcel OD-H) | nih.govscielo.br |

| Mobile Phase | Hexane:Isopropanol (95:5 v/v) | scielo.br |

| Flow Rate | 1.0 mL/min (can be optimized for better resolution) | |

| Detection | UV at 210-220 nm | scielo.brchromatographytoday.com |

| Temperature | Ambient | chromatographytoday.com |

Gas Chromatography (GC) with Chiral Columns

For volatile chiral compounds like 5-Hexen-3-ol, Gas Chromatography (GC) with chiral columns is a powerful analytical tool. hplc.sk This technique provides high resolution, speed, and sensitivity for determining enantiomeric purity. gcms.cz The most common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.cz

Cyclodextrins are cyclic oligosaccharides that have a chiral, bucket-like shape. The interior of the cyclodextrin (B1172386) cavity is relatively hydrophobic, while the exterior is hydrophilic. Enantiomeric separation occurs through the formation of temporary inclusion complexes between the analyte and the cyclodextrin. hplc.sk The differing stability of the diastereomeric complexes for the (R) and (S) enantiomers results in different retention times.

Derivatized β-cyclodextrins are frequently employed due to their ability to separate a wide range of enantiomers, including alcohols. gcms.cz The choice of carrier gas, such as hydrogen or helium, and the temperature program are critical parameters that must be optimized to achieve baseline separation of the enantiomers. hplc.sk Lowering the analysis temperature often increases the separation factor (α) and improves resolution. gcms.cz

Table 2: Typical GC Parameters for Chiral Separation of Volatile Alcohols

| Parameter | Condition | Reference |

|---|---|---|

| Column | Derivatized β-cyclodextrin based (e.g., Rt-βDEXsm, HP-chiral-20B) | gcms.czjmaterenvironsci.com |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | gcms.czjmaterenvironsci.com |

| Carrier Gas | Helium or Hydrogen | hplc.skjmaterenvironsci.com |

| Temperature Program | e.g., 40°C (5 min), then ramp to 200°C at 2°C/min | jmaterenvironsci.com |

| Injector Temperature | 250°C | jmaterenvironsci.com |

| Detector | Flame Ionization Detector (FID) | jmaterenvironsci.com |

Mass Spectrometry (MS) in Mechanistic and Product Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of the synthesis product, (R)-5-Hexen-3-ol. It provides information on the molecular weight and the fragmentation pattern, which serves as a molecular fingerprint to confirm the identity of the compound. When coupled with a chromatographic technique like GC (GC-MS), it allows for the definitive identification of the target compound and any impurities. jmaterenvironsci.com

In Electron Ionization (EI) mode, the molecular ion (M+) peak for 5-Hexen-3-ol (C₆H₁₂O, molecular weight: 100.16 g/mol ) may be observed. nih.gov However, for alcohols, the molecular ion is often weak or absent due to rapid fragmentation. libretexts.org The fragmentation of aliphatic alcohols is dominated by specific cleavage patterns. A key fragmentation pathway is the α-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom.

For 5-Hexen-3-ol, two primary α-cleavage events are expected:

Loss of an ethyl radical (•CH₂CH₃) from the C3-C2 bond, leading to a fragment ion with a mass-to-charge ratio (m/z) of 71.

Loss of an allyl radical (•CH₂CH=CH₂) from the C3-C4 bond, resulting in a fragment ion with an m/z of 59.

Another common fragmentation for alcohols is the loss of a water molecule (M-18), which would produce a fragment at m/z 82. Analysis of these characteristic fragments allows for unambiguous confirmation of the 5-Hexen-3-ol structure.

Table 3: Predicted Key Mass Fragments for 5-Hexen-3-ol (EI-MS)

| m/z | Proposed Fragment Identity | Fragmentation Pathway | Reference |

|---|---|---|---|

| 100 | [C₆H₁₂O]⁺ | Molecular Ion (M⁺) | uni.lu |

| 82 | [C₆H₁₀]⁺ | Loss of H₂O | libretexts.org |

| 71 | [C₄H₇O]⁺ | α-cleavage (Loss of •C₂H₅) | libretexts.orgmsu.edu |

| 59 | [C₃H₇O]⁺ | α-cleavage (Loss of •C₃H₅) | msu.edu |

In-situ Spectroscopic Monitoring of Reaction Progress (e.g., advanced IR, Raman)

The synthesis of (R)-5-Hexen-3-ol often involves highly reactive organometallic reagents, such as Grignard reagents, in exothermic reactions. acs.orgresearchgate.net In-situ spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable for real-time monitoring of these reactions. acs.orgresearchgate.net This approach enhances process safety and control by providing immediate insights into the reaction's progress, such as initiation, reagent accumulation, and completion. acs.orgfraunhofer.de

By inserting a probe directly into the reaction vessel, FTIR spectroscopy can continuously track the concentration of key species. acs.org For instance, in a Grignard reaction to synthesize 5-Hexen-3-ol (e.g., from acrolein and a propyl magnesium halide, or propanal and an allyl magnesium halide), FTIR can monitor:

Consumption of the starting aldehyde: The strong carbonyl (C=O) stretching band of the aldehyde (typically around 1680-1705 cm⁻¹) will decrease in intensity as the reaction proceeds.

Formation of the Grignard reagent: Specific IR bands associated with the C-Mg bond and its etherate complexes can be monitored to ensure the reagent has formed before the addition of the electrophile. fraunhofer.de

Consumption of the organic halide: The disappearance of the C-X (halide) stretching vibration can be used to track the formation of the Grignard reagent, signaling that the reaction has safely initiated. acs.org

This real-time data allows for precise control over reagent addition rates, preventing the dangerous accumulation of unreacted starting materials and ensuring the reaction proceeds efficiently to completion. acs.orgresearchgate.net

Table 4: Characteristic IR Frequencies for Monitoring Synthesis of 5-Hexen-3-ol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Monitoring | Reference |

|---|---|---|---|---|

| Aldehyde (Reactant) | C=O Stretch | 1680 - 1705 | Monitor disappearance to track reaction progress | nih.gov |

| Organic Halide (Reactant) | C-X Stretch | Variable (e.g., 500-750 for C-Br) | Monitor disappearance to confirm Grignard initiation | acs.org |

| Alcohol (Product) | O-H Stretch | 3200 - 3600 (broad) | Monitor appearance to track product formation | nih.gov |

| Alkene (Product) | C=C Stretch | ~1640 | Confirm presence of vinyl group in product | nih.gov |

Future Research Directions and Emerging Paradigms in R 5 Hexen 3 Ol Chemistry

Exploration of Novel Catalytic Systems and Methodologies

Beyond sustainability, the exploration of novel catalytic systems aims to achieve unprecedented reactivity, selectivity, and broader substrate scope.

Organocatalysis: Organocatalytic approaches, which utilize small organic molecules as catalysts, offer an alternative to metal catalysis, often providing high enantioselectivity and functional group tolerance pnas.org. Developing organocatalytic strategies for the direct asymmetric synthesis of (R)-5-Hexen-3-ol or its precursors could lead to more accessible and greener synthetic routes.

Photocatalysis and Electrochemistry: The integration of photochemistry and electrochemistry with catalysis is an emerging paradigm. Photocatalytic methods, often employing visible light, can enable novel transformations under mild conditions acs.org. Future research might explore photocatalytic strategies for the enantioselective synthesis or functionalization of allylic alcohols, potentially using earth-abundant metal catalysts or metal-free systems mdpi.com.

Dynamic Kinetic Resolution (DKR): Combining catalytic racemization with kinetic resolution (either enzymatic or chemical) offers a route to theoretically quantitative yields of chiral products from racemic starting materials. DKR of allylic alcohols, for example, has been successfully employed to produce enantiopure esters mdpi.comdiva-portal.org. Future work could refine DKR processes for the direct synthesis of (R)-5-Hexen-3-ol, potentially integrating it with other synthetic steps.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of reaction control, reproducibility, safety, and scalability croucher.org.hkbeilstein-journals.orgmit.edu.

Continuous Flow Synthesis: Developing flow chemistry protocols for the synthesis of (R)-5-Hexen-3-ol could enable precise control over reaction parameters such as temperature, residence time, and reagent mixing, leading to improved yields and selectivities. Flow systems also allow for the safe handling of hazardous intermediates or reagents and facilitate rapid optimization and scale-up croucher.org.hk.

Automated Synthesis: The integration of flow chemistry with automated synthesis platforms, guided by computer-aided design and artificial intelligence, represents the next frontier. Such systems could autonomously optimize reaction conditions, perform multi-step syntheses, and generate libraries of chiral compounds, accelerating the discovery and development of new synthetic routes for molecules like (R)-5-Hexen-3-ol beilstein-journals.orgmit.edu.

Deeper Understanding of Stereocontrol Mechanisms

A fundamental aspect of chiral synthesis is the precise control over stereochemistry. Future research will continue to focus on elucidating and leveraging the mechanisms by which enantioselectivity and diastereoselectivity are achieved in the synthesis of (R)-5-Hexen-3-ol.

Ligand Design and Catalyst Development: The design of highly effective chiral ligands for transition metal catalysts is paramount. Understanding how ligand structure influences the transition state and dictates the stereochemical outcome will guide the development of next-generation catalysts for enantioselective allylic alcohol synthesis nih.govacs.orgchiralpedia.comacs.org.

Computational Chemistry: The application of computational methods, such as density functional theory (DFT), can provide atomic-level insights into reaction mechanisms, transition states, and the factors governing stereoselectivity. This can accelerate the rational design of catalysts and reaction conditions rsc.orgualberta.ca.

Substrate Control: In some instances, the inherent structure of the substrate can influence stereoselectivity. Exploring substrate-controlled asymmetric reactions, where the substrate itself directs the stereochemical outcome, could offer alternative pathways to enantiomerically enriched (R)-5-Hexen-3-ol researchgate.net.

Expanding the Scope of Derivatization and Synthetic Applications

The utility of (R)-5-Hexen-3-ol is not limited to its synthesis but also extends to its subsequent transformations and applications as a chiral building block.

Chiral Building Block: (R)-5-Hexen-3-ol can serve as a versatile chiral synthon for the construction of more complex molecules. Future research will explore novel derivatization strategies, such as asymmetric allylic substitution reactions, to introduce diverse functionalities and create intricate molecular architectures chiralpedia.comacs.org.

Stereoselective Transformations: Developing new catalytic methods for the stereoselective transformation of the alkene and alcohol functionalities within (R)-5-Hexen-3-ol will broaden its applicability. This includes regioselective and stereoselective oxidations, reductions, and coupling reactions nih.govdicp.ac.cn.

Multicomponent Reactions: Incorporating (R)-5-Hexen-3-ol or its derivatives into multicomponent reactions (MCRs) offers a highly efficient way to assemble complex molecules in a single step, maximizing atom economy and diversity scielo.brnih.govresearchgate.net. Research into MCRs that specifically utilize chiral allylic alcohols could unlock new synthetic pathways.

Multicomponent Reactions Incorporating Chiral Hexenols

Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials. The incorporation of chiral building blocks like (R)-5-Hexen-3-ol into MCRs is an area ripe for exploration.

Asymmetric MCRs: Developing MCRs that are inherently enantioselective or diastereoselective, and can utilize chiral precursors, is a key goal. This could involve designing MCRs where the chiral center of (R)-5-Hexen-3-ol dictates the stereochemistry of the newly formed stereocenters in the product scielo.brnih.govresearchgate.net.

Diversification through MCRs: By reacting (R)-5-Hexen-3-ol with various combinations of other reagents in MCRs, a diverse array of complex chiral molecules can be synthesized efficiently. This approach could be particularly valuable for generating libraries of potential drug candidates or agrochemicals scielo.brresearchgate.net.

Tandem/Cascade MCRs: Combining MCRs with other catalytic processes, such as tandem or cascade reactions, offers even greater synthetic efficiency. For example, a cascade reaction could involve the initial formation of a chiral intermediate from (R)-5-Hexen-3-ol, followed by an in situ transformation to yield a highly functionalized product mdpi.com.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-5-Hexen-3-ol to achieve high enantiomeric excess?

- Methodological Answer : Enantioselective synthesis can employ chiral catalysts or biocatalysts (e.g., lipases) to favor the (R)-configuration. Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can identify feasible routes by leveraging databases of stereoselective reactions . For example, modifying reported routes for structurally similar alcohols (e.g., 2-methyl-5-hexen-3-ol) by introducing asymmetric hydrogenation or kinetic resolution steps may improve enantiomeric excess. Purification via chiral chromatography or crystallization should follow synthesis to validate stereochemical purity .

Q. What analytical techniques are recommended for characterizing the purity and stereochemistry of (R)-5-Hexen-3-ol?

- Methodological Answer :

- IR Spectroscopy : Compare experimental spectra with reference data (e.g., NIST-subscribed databases) to confirm functional groups and structural integrity .

- Chiral HPLC/GC : Separate enantiomers using chiral stationary phases (e.g., cyclodextrin derivatives) and validate purity.

- Polarimetry : Measure optical rotation to confirm enantiomeric excess.

- Boiling Point Validation : Cross-check experimental boiling points (e.g., 334–335 K at reduced pressure) with literature values to detect impurities .

Q. What safety precautions are critical when handling (R)-5-Hexen-3-ol in laboratory settings?

- Methodological Answer :

- Flammability Mitigation : Store away from ignition sources; use spark-proof tools and grounded equipment (H226) .

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319) .

- Ventilation : Use fume hoods to limit inhalation exposure (H335) .

- Spill Management : Neutralize spills with inert absorbents and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of (R)-5-Hexen-3-ol across studies?

- Methodological Answer :

- Cross-Validation : Replicate experiments under standardized conditions (e.g., 0.016 bar for boiling point measurements) .

- Isomer Discrimination : Use GC-MS or NMR to rule out contamination by geometric isomers (e.g., cis/trans) or structural analogs .

- Database Consistency : Compare data against authoritative sources like NIST or ECHA to identify outliers .

Q. What strategies are effective for studying the environmental fate and ecotoxicological impacts of (R)-5-Hexen-3-ol in aquatic systems?

- Methodological Answer :

- Biodegradation Assays : Monitor microbial degradation rates using OECD 301 protocols.

- Bioaccumulation Modeling : Apply QSAR models to predict logP and persistence (non-PBT/vPvB per SDS classifications) .

- Toxicity Testing : Conduct acute/chronic toxicity tests on Daphnia magna or algae, referencing ecotoxicological frameworks from similar alcohols .

Q. How can computational chemistry tools aid in predicting the reactivity and stereochemical outcomes of (R)-5-Hexen-3-ol in synthetic pathways?

- Methodological Answer :

- DFT Calculations : Simulate transition states to predict enantioselectivity in catalytic reactions.

- Molecular Dynamics : Model solvent effects on reaction kinetics and stereochemical stability.

- AI-Driven Retrosynthesis : Use platforms like Chematica to prioritize routes with high stereochemical fidelity .

Q. How does the spatial arrangement of functional groups in (R)-5-Hexen-3-ol influence its intermolecular interactions in crystal lattice formation?

- Methodological Answer :

- X-Ray Crystallography : Resolve crystal structures to analyze hydrogen-bonding networks and van der Waals interactions.

- Thermal Analysis : Correlate melting points (e.g., phase change data for analogs) with lattice energy calculations .

- Comparative Studies : Contrast packing motifs with those of (S)-enantiomers or structural isomers to identify chiral recognition patterns .

Data Contradiction Analysis

- Example : Discrepancies in boiling points may arise from incomplete purification or pressure variations. Validate using NIST-recommended reduced-pressure measurements .

- Example : Conflicting toxicity data could stem from differences in test organisms or exposure durations. Standardize protocols using OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.